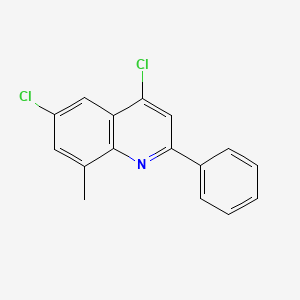
2-Imidazolidinone, 1-((4-chloro-2-((3-(dimethylamino)propyl)thio)-5-methylphenyl)sulfonyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Imidazolidinone, 1-((4-chloro-2-((3-(dimethylamino)propyl)thio)-5-methylphenyl)sulfonyl)-, monohydrochloride is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes an imidazolidinone ring, a chlorinated aromatic ring, and a sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinone, 1-((4-chloro-2-((3-(dimethylamino)propyl)thio)-5-methylphenyl)sulfonyl)-, monohydrochloride typically involves multiple steps. One common approach is to start with the chlorination of a suitable aromatic precursor, followed by the introduction of the dimethylamino propylthio group. The final step involves the formation of the imidazolidinone ring and the addition of the sulfonyl group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Imidazolidinone, 1-((4-chloro-2-((3-(dimethylamino)propyl)thio)-5-methylphenyl)sulfonyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfonyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium thiolate. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Aplicaciones Científicas De Investigación
2-Imidazolidinone, 1-((4-chloro-2-((3-(dimethylamino)propyl)thio)-5-methylphenyl)sulfonyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Imidazolidinone, 1-((4-chloro-2-((3-(dimethylamino)propyl)thio)-5-methylphenyl)sulfonyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The sulfonyl group plays a crucial role in its binding affinity and specificity, while the imidazolidinone ring contributes to its stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
2-Imidazolidinone, 1-(4-chloro-2-quinolinyl): Shares the imidazolidinone ring and chlorinated aromatic ring but differs in the substituents attached to the ring.
2-Chloro-1,3-dimethylimidazolinium chloride: Contains a similar imidazolidinone core but lacks the sulfonyl group and has different substituents.
Uniqueness
2-Imidazolidinone, 1-((4-chloro-2-((3-(dimethylamino)propyl)thio)-5-methylphenyl)sulfonyl)-, monohydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonyl group and the specific arrangement of substituents make it a valuable compound for various applications.
Propiedades
Número CAS |
114436-46-3 |
|---|---|
Fórmula molecular |
C15H23Cl2N3O3S2 |
Peso molecular |
428.4 g/mol |
Nombre IUPAC |
3-[5-chloro-4-methyl-2-(2-oxoimidazolidin-1-yl)sulfonylphenyl]sulfanylpropyl-dimethylazanium;chloride |
InChI |
InChI=1S/C15H22ClN3O3S2.ClH/c1-11-9-14(24(21,22)19-7-5-17-15(19)20)13(10-12(11)16)23-8-4-6-18(2)3;/h9-10H,4-8H2,1-3H3,(H,17,20);1H |
Clave InChI |
HEFXIRJXWXYAFU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1Cl)SCCC[NH+](C)C)S(=O)(=O)N2CCNC2=O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(chloromethyl)-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane](/img/structure/B13754505.png)
![4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)aniline](/img/structure/B13754510.png)


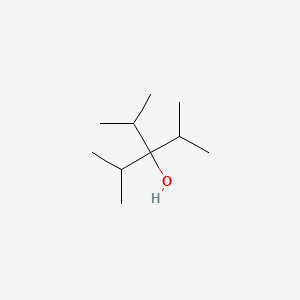

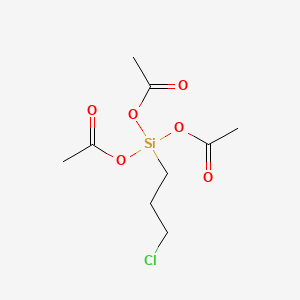
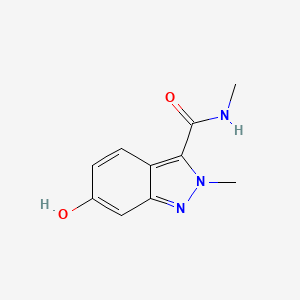
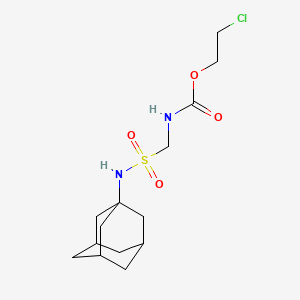
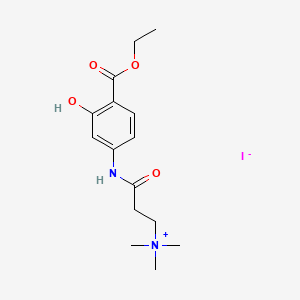
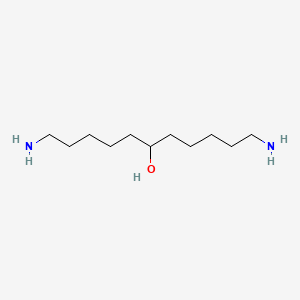
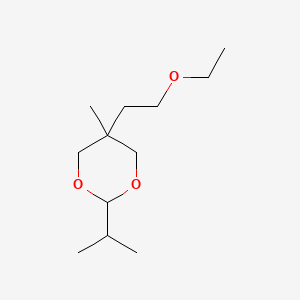
![Phenanthro[2,3-c]furan-8,10-dione](/img/structure/B13754548.png)
